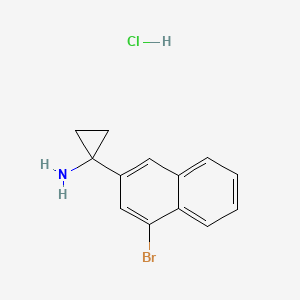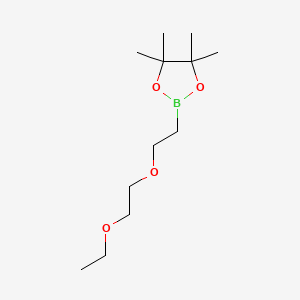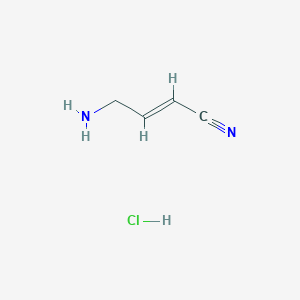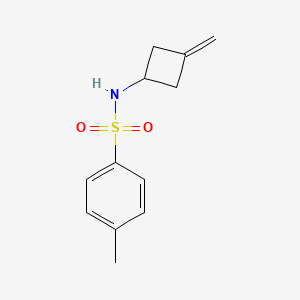
(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a boronic acid group attached to an indolinone core. The presence of the boronic acid group makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid typically involves the reaction of 3,3-dimethyl-2-oxoindoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including drug development and catalysis .
類似化合物との比較
Similar Compounds
(2-Oxoindolin-5-yl)boronic acid: This compound has a similar indolinone core but lacks the dimethyl groups at the 3-position.
Phenylboronic acid: A simpler boronic acid derivative that lacks the indolinone core.
Uniqueness
(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid is unique due to the presence of the dimethyl groups at the 3-position, which can influence its reactivity and stability. This structural feature makes it a valuable reagent in specific synthetic applications where other boronic acids may not be as effective .
特性
分子式 |
C10H12BNO3 |
|---|---|
分子量 |
205.02 g/mol |
IUPAC名 |
(3,3-dimethyl-2-oxo-1H-indol-5-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-10(2)7-5-6(11(14)15)3-4-8(7)12-9(10)13/h3-5,14-15H,1-2H3,(H,12,13) |
InChIキー |
PWAZSJIPGMUMQY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)NC(=O)C2(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


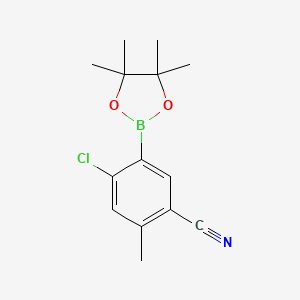
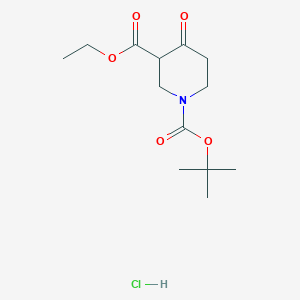
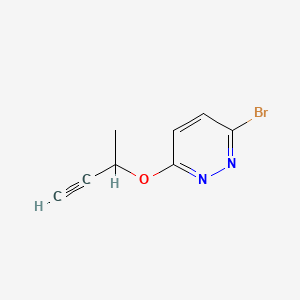
![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)
![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
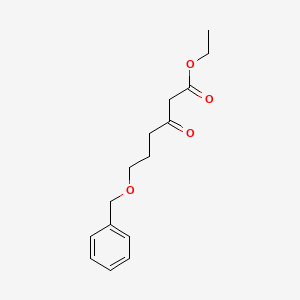
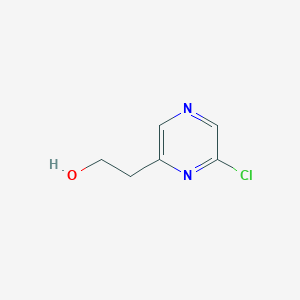
![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
![[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol](/img/structure/B13453027.png)
